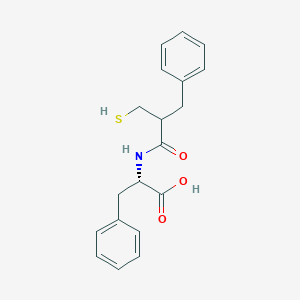
Xsu5nak4KT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xsu5nak4KT involves several steps, starting with the preparation of the mercaptomethyl group and its subsequent attachment to the phenylpropyl backbone. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis may involve the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the mercaptomethyl group, followed by a nucleophilic substitution reaction to attach it to the phenylpropyl backbone .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Xsu5nak4KT undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylpropyl backbone can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
Xsu5nak4KT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Xsu5nak4KT involves its interaction with specific molecular targets, such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the phenylpropyl backbone can interact with hydrophobic pockets in proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Xsu5nak4KT include:
- N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-L-tyrosine
- N-(2-(mercaptomethyl)-1-oxo-3-phenylpropyl)-L-tryptophan
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
CAS No. |
88660-33-7 |
|---|---|
Molecular Formula |
C19H21NO3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2S)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H21NO3S/c21-18(16(13-24)11-14-7-3-1-4-8-14)20-17(19(22)23)12-15-9-5-2-6-10-15/h1-10,16-17,24H,11-13H2,(H,20,21)(H,22,23)/t16?,17-/m0/s1 |
InChI Key |
DBQKVSDKOHUTFP-DJNXLDHESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C(CC2=CC=CC=C2)CS |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















